

# Unveiling the Selectivity of BIM-23190 Hydrochloride: A GPCR Cross-Reactivity Comparison

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Compound of Interest

Compound Name: BIM-23190 hydrochloride

Cat. No.: B8144700 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed comparison of **BIM-23190 hydrochloride**'s cross-reactivity with other G-protein coupled receptors (GPCRs), focusing on its well-documented high affinity for somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5).

**BIM-23190 hydrochloride** is a synthetic somatostatin analogue that has demonstrated significant potential in preclinical studies for conditions such as cancer and acromegaly.[1][2] Its therapeutic efficacy is intrinsically linked to its selectivity for specific somatostatin receptor subtypes. This guide synthesizes available binding affinity data, details the experimental methodologies used to determine these interactions, and visualizes the key signaling pathways involved.

## **Binding Affinity Profile of BIM-23190 Hydrochloride**

The selectivity of **BIM-23190 hydrochloride** has been primarily characterized within the somatostatin receptor family. Radioligand binding assays have been employed to determine its inhibition constants (Ki) for various SSTR subtypes. The data consistently highlights a strong preference for SSTR2 and, to a lesser extent, SSTR5.



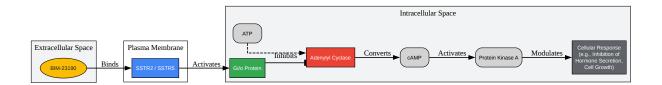
| Receptor Subtype | Ki (nM)           | Reference |
|------------------|-------------------|-----------|
| SSTR2            | 0.34              | [1][2][3] |
| SSTR5            | 11.1              | [1][2][3] |
| SSTR1            | Very Low Affinity | [4]       |
| SSTR3            | Very Low Affinity | [4]       |
| SSTR4            | Very Low Affinity | [4]       |

Note: A comprehensive screening panel demonstrating the binding affinity of **BIM-23190 hydrochloride** against a broader range of unrelated GPCRs (e.g., opioid, adrenergic, dopamine receptors) is not publicly available at this time. The data presented here focuses on its well-established selectivity within the somatostatin receptor family.

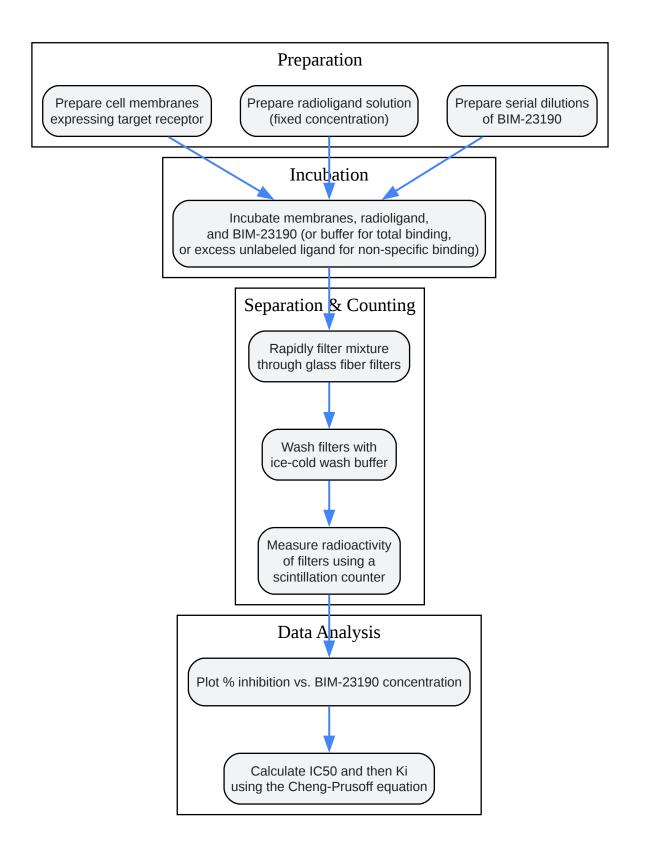
## **Somatostatin Receptor Signaling Pathway**

Activation of SSTR2 and SSTR5 by BIM-23190 initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences various downstream cellular processes, including hormone secretion and cell proliferation.









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